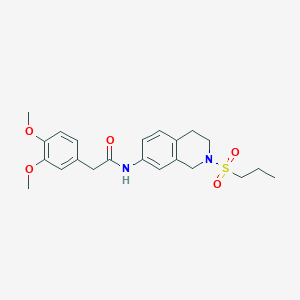
2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide represents a unique molecular structure that combines a dimethoxyphenyl group with a tetrahydroisoquinoline moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C25H26N2O3S
- Molecular Weight: 434.6 g/mol
- IUPAC Name: 4-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
These features suggest a complex interaction profile with biological targets due to the presence of multiple functional groups.
Research indicates that compounds similar to This compound may exhibit inhibitory effects on various enzymes involved in cancer progression. Specifically, the compound may act as an inhibitor of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) , which is crucial for repairing DNA damage caused by topoisomerase II inhibitors like etoposide .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications at various positions on the isoquinoline core can significantly affect biological potency. For instance, the presence of the propylsulfonyl group enhances solubility and binding affinity to target enzymes compared to simpler analogs .
Anticancer Properties
Preliminary studies suggest that this compound could sensitize cancer cells to chemotherapy by inhibiting TDP2. The inhibition leads to increased levels of DNA damage in cancer cells treated with topoisomerase II inhibitors . The best analogs from related studies have demonstrated IC50 values in the low micromolar range, indicating significant biological activity.
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for neuroprotective properties. Compounds in this class have been studied for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
- Inhibition of TDP2 : A study reported that compounds structurally similar to our target exhibited IC50 values ranging from 4.8 µM to higher concentrations depending on structural modifications. These results highlight the potential for developing more potent TDP2 inhibitors based on this scaffold .
- Neuroprotection in Animal Models : Research involving tetrahydroisoquinoline derivatives has shown promise in animal models for conditions like Parkinson's disease. These compounds were effective in reducing neuronal apoptosis and improving motor function.
Comparative Analysis with Similar Compounds
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Isoquinoline derivative | 4.8 | TDP2 inhibitor |
| Compound B | Dimethoxyphenyl analog | 10.0 | Neuroprotective |
| Target Compound | Dimethoxyphenyl + tetrahydroisoquinoline | TBD | Potential TDP2 inhibitor |
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-11-30(26,27)24-10-9-17-6-7-19(14-18(17)15-24)23-22(25)13-16-5-8-20(28-2)21(12-16)29-3/h5-8,12,14H,4,9-11,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNJJURPYJPKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













